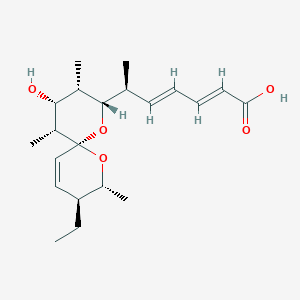
Pteridic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pteridic acid A is a naturally occurring compound known for its potent plant growth-promoting properties. It is a spiroketal polyketide, which means it contains a spirocyclic acetal structure. This compound has garnered significant interest due to its auxin-like activity, making it a valuable tool in agricultural and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of pteridic acid A has been achieved using the Evans asymmetric aldol reaction as a key step. This reaction involves the formation of a carbon-carbon bond, which is crucial for constructing the spiroketal framework of the compound . Another approach includes the desymmetrization of bicyclic olefin with Brown’s chiral hydroboration, followed by acid-mediated spiroketalization and zirconium-catalyzed ethylmagnesation to install the ethyl stereocenter at C14 .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis methods are still in the research and development phase, focusing on laboratory-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pteridic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Pteridic acid A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study spiroketal formation and reactivity.
Biology: The compound’s auxin-like activity makes it valuable for studying plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in promoting wound healing and tissue regeneration.
Mécanisme D'action
Pteridic acid A exerts its effects by mimicking the activity of natural auxins, which are plant hormones that regulate growth and development. It binds to auxin receptors, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. The compound also influences the expression of various genes involved in stress response and growth regulation .
Comparaison Avec Des Composés Similaires
Pteridic acid A is part of a family of spirocyclic polyketides, which includes pteridic acids B, C, D, E, F, and G. These compounds share a similar spiroketal structure but differ in their side chains and functional groups. This compound is unique due to its specific auxin-like activity, which is more potent compared to its analogs .
List of Similar Compounds
- Pteridic acid B
- Pteridic acid C
- Pteridic acid D
- Pteridic acid E
- Pteridic acid F
- Pteridic acid G
Propriétés
Formule moléculaire |
C21H32O5 |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
(2E,4E,6S)-6-[(2S,3S,4R,5R,6R,8R,9S)-9-ethyl-4-hydroxy-3,5,8-trimethyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]hepta-2,4-dienoic acid |
InChI |
InChI=1S/C21H32O5/c1-6-17-11-12-21(25-16(17)5)15(4)19(24)14(3)20(26-21)13(2)9-7-8-10-18(22)23/h7-17,19-20,24H,6H2,1-5H3,(H,22,23)/b9-7+,10-8+/t13-,14-,15+,16+,17-,19+,20-,21+/m0/s1 |
Clé InChI |
QBUNWYIRJPTIPL-KJDSHMCHSA-N |
SMILES isomérique |
CC[C@H]1C=C[C@@]2([C@@H]([C@@H]([C@@H]([C@@H](O2)[C@@H](C)/C=C/C=C/C(=O)O)C)O)C)O[C@@H]1C |
SMILES canonique |
CCC1C=CC2(C(C(C(C(O2)C(C)C=CC=CC(=O)O)C)O)C)OC1C |
Synonymes |
pteridic acid A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




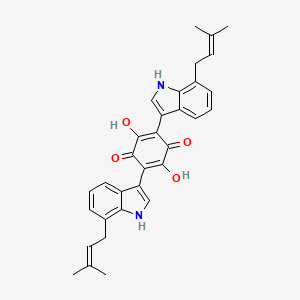
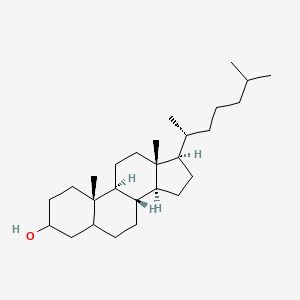
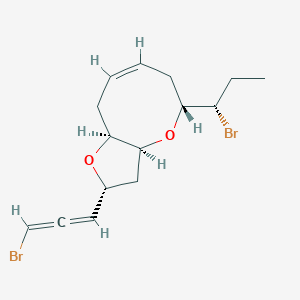
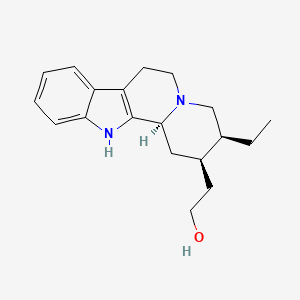



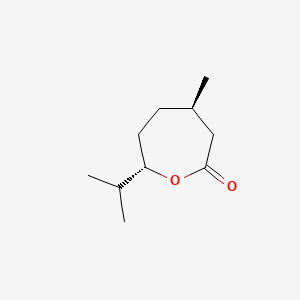
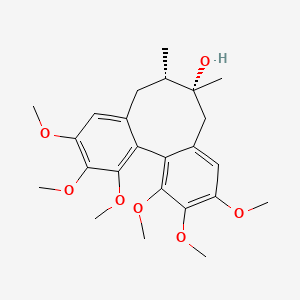

![Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B1245912.png)

